molecular formula C17H16N2O4S B3017692 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide CAS No. 897759-41-0

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Cat. No. B3017692
CAS RN: 897759-41-0
M. Wt: 344.39
InChI Key: VXRMTZFVHKTJPT-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a compound that can be derived from benzothiazole structures. While the specific compound is not directly mentioned in the provided papers, similar compounds with methoxy and benzamide groups have been synthesized and studied for various biological activities, including gastrointestinal prokinetic activity and antiemetic properties , as well as anticancer activities .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves multiple steps, including condensation reactions, and can yield compounds with significant pharmacological activities . For example, the synthesis of N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide (II-34) was achieved through structural modification of metoclopramide, a known gastrointestinal prokinetic agent . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an intermediate derived from methyl 3-aminothiophene-2-carboxylate .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined to belong to the tetragonal system, and its geometric bond lengths and angles were analyzed using density functional theory (DFT) . These structural analyses are essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including annulation and cyclization, to form complex structures such as quinazolin-4(3H)-one derivatives . The Cp*Rh(III)-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one is an example of such a reaction, which proceeds with good functional group tolerance . Additionally, reactions involving nitration and oxidative cyclization have been used to synthesize nitrobenzothiazoles, which are structurally related to the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy groups can affect these properties and the overall pharmacokinetic profile of the compounds. Theoretical calculations, such as those performed for the molecular electrostatic potential (MEP) surface map, provide insights into the electronic properties of these molecules . Furthermore, intermolecular interactions in the crystal structures can be quantitatively analyzed using Hirshfeld surface analysis .

Scientific Research Applications

Synthesis and Chemical Properties

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide and its analogs have been explored in various chemical syntheses. For instance, the reaction of N-[2,5-dimethoxy-4-(p-tolylsulfonylamino)phenyl]thiobenzamide with base produces benzothiazoles with intramolecular replacement of a methoxy group, indicating interesting chemical reactivity (Jackson et al., 2000). Another study synthesized a compound structurally similar to this compound, demonstrating its potential in crystal growth, optical, and thermal studies (Prabukanthan et al., 2020).

Biological and Pharmacological Potential

The benzothiazole core, to which this compound is related, has been the focus of several biological studies. Compounds with benzothiazole structures have shown promising anticonvulsant and neuroprotective effects, indicating their potential in treating neurological disorders (Hassan et al., 2012). Another study synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, which are structurally related to benzothiazoles, to investigate their antimicrobial and antiproliferative properties (Gür et al., 2020).

Imaging and Diagnostic Applications

Compounds structurally analogous to this compound have been explored for imaging purposes. For example, fluorine-18 labeled benzamide analogs, which share a similar structural motif, have been evaluated as potential ligands for positron emission tomography (PET) imaging of solid tumors, highlighting their utility in diagnostic imaging (Tu et al., 2007).

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-11-6-4-10(5-7-11)16(20)19-17-18-14-12(22-2)8-9-13(23-3)15(14)24-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRMTZFVHKTJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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